molecular formula C20H21N3O2S B2983696 N-(4-ethoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 851131-06-1

N-(4-ethoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2983696
CAS No.: 851131-06-1
M. Wt: 367.47
InChI Key: LPIWNYBNAWENOA-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide is an organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of an ethoxyphenyl group, a tolyl group, and an imidazole ring, which are connected through a thioacetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and an amine.

    Thioacetamide Formation: The thioacetamide linkage is introduced by reacting the imidazole derivative with a suitable thioacetamide precursor.

    Ethoxyphenyl and Tolyl Group Introduction: The ethoxyphenyl and tolyl groups are introduced through nucleophilic substitution reactions, where the appropriate halides or sulfonates are reacted with the imidazole-thioacetamide intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioacetamide group to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are used for electrophilic substitutions, while nucleophiles like amines or thiols are used for nucleophilic substitutions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, modulating their activity. The thioacetamide group may also play a role in binding to biological molecules, influencing the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide
  • N-(4-ethoxyphenyl)-2-((1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide
  • N-(4-ethoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)propionamide

Uniqueness

N-(4-ethoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxyphenyl group, in particular, may enhance its solubility and bioavailability compared to similar compounds.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-3-25-18-9-7-16(8-10-18)22-19(24)14-26-20-21-11-12-23(20)17-6-4-5-15(2)13-17/h4-13H,3,14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPIWNYBNAWENOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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